molecular formula C22H24N2O3 B6111081 4-[4-(1-azepanylcarbonyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-[4-(1-azepanylcarbonyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B6111081
M. Wt: 364.4 g/mol
InChI Key: UYBAREIFFQWDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(1-azepanylcarbonyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as AZD, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicine. AZD has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of AZD involves the inhibition of various enzymes and proteins in the body. AZD has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. AZD has also been found to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. This inhibition leads to the disruption of fungal cell membranes, resulting in the death of the fungal cells.
Biochemical and Physiological Effects
AZD has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and viruses, and modulate the immune response. Additionally, AZD has been found to exhibit anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AZD in lab experiments is its broad range of applications. AZD has been found to exhibit activity against various types of cancer, fungi, and viruses, making it a versatile compound for research purposes. Additionally, AZD has been found to exhibit low toxicity, making it a safer alternative to other compounds that may have adverse effects on the body.
One of the limitations of using AZD in lab experiments is its high cost. The synthesis of AZD is a complex process that requires specialized equipment and expertise, making it an expensive compound to produce. Additionally, the use of AZD in lab experiments may be limited by its solubility and stability, which may affect its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of AZD. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases. AZD has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Another potential direction is the investigation of its potential use in the treatment of autoimmune diseases. AZD has been found to exhibit immunomodulatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
Finally, the development of new synthesis methods for AZD may lead to the production of more cost-effective and efficient compounds for research purposes. Additionally, the investigation of new applications for AZD may lead to the discovery of new therapeutic targets and potential treatments for various diseases.
Conclusion
In conclusion, AZD is a promising compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicine. Its broad range of applications, low toxicity, and various biochemical and physiological effects make it a versatile compound for research purposes. While there are limitations to its use in lab experiments, the investigation of its potential applications in the treatment of various diseases and the development of new synthesis methods may lead to significant advancements in the field of medicine.

Synthesis Methods

The synthesis of AZD involves the reaction of 1-azepanecarboxylic acid with 4-aminobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting compound is then reacted with 1,3-cyclohexanedione in the presence of sodium hydride and tetrahydrofuran to obtain AZD. This synthesis method has been optimized to produce high yields of AZD with good purity.

Scientific Research Applications

AZD has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antifungal, and antiviral properties. AZD has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Additionally, AZD has been found to exhibit anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

4-[4-(azepane-1-carbonyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-20(23-11-3-1-2-4-12-23)14-7-9-17(10-8-14)24-21(26)18-15-5-6-16(13-15)19(18)22(24)27/h5-10,15-16,18-19H,1-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBAREIFFQWDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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